molecular formula C19H24ClN3O4 B2782104 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2176201-99-1

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No. B2782104
CAS RN: 2176201-99-1
M. Wt: 393.87
InChI Key: ZTIJKANWTKVLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .

Scientific Research Applications

Antiviral Activity

The compound could potentially have antiviral properties. Similar compounds have been synthesized and tested for their antiviral activity . For instance, 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have shown certain anti-tobacco mosaic virus activity .

Inhibitory Bioactivity in HepG2 Cells

The compound might show significant inhibitory bioactivity in HepG2 cells. Similar benzamide derivatives have shown inhibitory bioactivity in HepG2 cells .

Activation of Hypoxia-Inducible Factor 1 Pathways

The compound could potentially activate hypoxia-inducible factor 1 pathways. Similar N-(piperidin-4-yl)benzamide derivatives have been used as activators of these pathways .

Induction of Tumor Cell Apoptosis

The compound might induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Synthesis of Novel Derivatives

The compound could be used as a starting point for the synthesis of novel derivatives. For instance, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid .

Potential Agricultural Applications

The compound might have potential agricultural applications. Sulfonamide derivatives have been reported to possess antifungal and herbicidal properties .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the biochemical pathways it affects, the receptors it binds to, and its overall effect on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to safely handle and dispose of the compound is also usually included .

Future Directions

This could involve discussing potential applications of the compound in areas such as medicine, industry, or research. It could also involve suggesting further studies that could be done to learn more about the compound .

properties

IUPAC Name

1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4/c1-19(2,27-15-6-4-13(20)5-7-15)17(25)22-10-8-14(9-11-22)23-12-16(24)21(3)18(23)26/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIJKANWTKVLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.